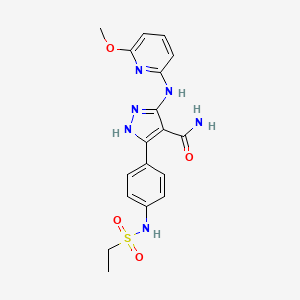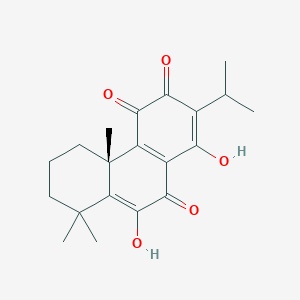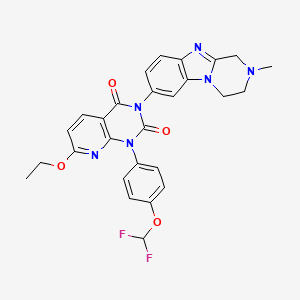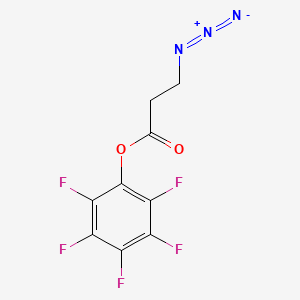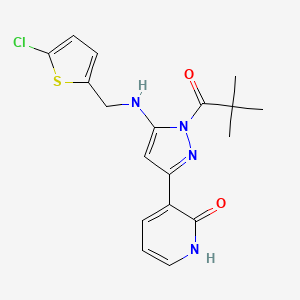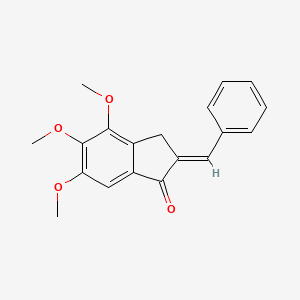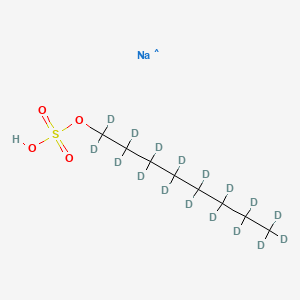
Sodium octyl sulfate(Reagent for Ion-Pair Chromatography,99%)-d17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium octyl sulfate is an anionic surfactant widely used as a reagent in ion-pair chromatography. It is known for its ability to form micelles, which can enhance the separation of various compounds in chromatographic processes. The compound is characterized by its high purity (99%) and is often utilized in research settings for its reliable performance.
准备方法
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octanol followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Octanol is reacted with sulfur trioxide or chlorosulfuric acid to form octyl sulfate.
Neutralization: The resulting octyl sulfate is then neutralized with sodium hydroxide to produce sodium octyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves continuous processes where octanol is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium octyl sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted octyl compounds depending on the nucleophile used.
科学研究应用
Sodium octyl sulfate is extensively used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation of catecholamines and other compounds.
Biology: Employed in the selective enrichment of proteins such as albumin in biological samples.
Medicine: Utilized in the formulation of pharmaceutical products for its emulsifying properties.
Industry: Acts as a wetting, dispersing, and emulsifying agent in various industrial processes.
作用机制
The primary mechanism by which sodium octyl sulfate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic compounds, enhancing their solubility and separation in chromatographic processes. The sulfate group interacts with polar solvents, while the octyl chain interacts with non-polar compounds, facilitating their separation.
相似化合物的比较
Sodium dodecyl sulfate: Another anionic surfactant with a longer alkyl chain, commonly used in electrophoresis.
Sodium lauryl sulfate: Similar in structure but with a slightly different alkyl chain length, used in detergents and personal care products.
Uniqueness: Sodium octyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in ion-pair chromatography for the separation of specific compounds.
属性
分子式 |
C8H18NaO4S |
|---|---|
分子量 |
250.39 g/mol |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2; |
InChI 键 |
RKHXPFOXAKNGEV-DWZFKBFMSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
规范 SMILES |
CCCCCCCCOS(=O)(=O)O.[Na] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




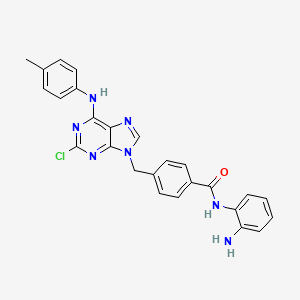

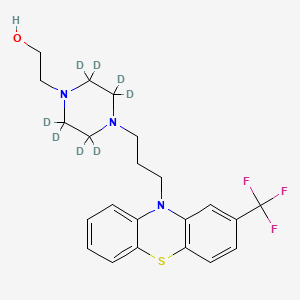

![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
